molecular formula C11H16Cl2N2O2S B14778084 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Katalognummer: B14778084
Molekulargewicht: 311.2 g/mol
InChI-Schlüssel: GVGTYPCFAHAPJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2S. It is a derivative of benzenesulfonamide, featuring a piperidine ring and a chlorine atom attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The compound’s piperidine ring and chlorine substituent contribute to its binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is unique due to the presence of both the piperidine ring and the chlorine substituent. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H16Cl2N2O2S

Molekulargewicht

311.2 g/mol

IUPAC-Name

3-chloro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10;/h1,3,5,7,10,13-14H,2,4,6,8H2;1H

InChI-Schlüssel

GVGTYPCFAHAPJC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC(=CC=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.